molecular formula C8H5Cl3O B1411122 3,5-Dichloro-2-methylbenzoyl chloride CAS No. 1803836-08-9

3,5-Dichloro-2-methylbenzoyl chloride

Cat. No.: B1411122
CAS No.: 1803836-08-9
M. Wt: 223.5 g/mol
InChI Key: STPLLSHBNCZUCH-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzoyl chloride is an organochlorine compound with the molecular formula C₈H₅Cl₂OCl (simplified as C₈H₅Cl₃O). It belongs to the benzoyl chloride family, characterized by a reactive acyl chloride group (-COCl) attached to an aromatic ring. The substitution pattern—two chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position—confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical manufacturing.

Properties

IUPAC Name

3,5-dichloro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLLSHBNCZUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276311
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803836-08-9
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803836-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3,5-dichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-methylbenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table compares key structural attributes and substituent effects:

Compound Molecular Formula Substituents (Positions) Electronic Effects
3,5-Dichloro-2-methylbenzoyl chloride C₈H₅Cl₃O Cl (3,5), CH₃ (2) Electron-withdrawing (Cl) + moderate steric hindrance (CH₃)
3,5-Dichlorobenzoyl chloride C₇H₃Cl₂OCl Cl (3,5) Strong electron-withdrawing (Cl), planar structure
3,5-Dimethylbenzoyl chloride C₉H₉ClO CH₃ (3,5) Electron-donating (CH₃), increased steric bulk

Key Insights :

  • Electrophilicity : The acyl chloride group in 3,5-dichloro-2-methylbenzoyl chloride is less electrophilic than in 3,5-dichlorobenzoyl chloride due to the electron-donating methyl group at position 2, which partially offsets the electron-withdrawing Cl substituents .
Acylation Reactions
  • 3,5-Dichloro-2-methylbenzoyl chloride : Reacts with amines or alcohols under standard conditions (e.g., in acetone with sodium thiocyanate) to form thioureas or esters, though reaction rates may be slower than 3,5-dichlorobenzoyl chloride due to steric effects .
  • 3,5-Dichlorobenzoyl chloride : Exhibits rapid reactivity in coupling reactions (e.g., with sodium thiocyanate) due to strong electron-withdrawing Cl groups enhancing the electrophilicity of the carbonyl carbon .
  • 3,5-Dimethylbenzoyl chloride : Requires harsher conditions (e.g., elevated temperatures) for acylation due to reduced electrophilicity from electron-donating methyl groups .
Hydrolysis Stability
  • Chlorine substituents increase resistance to hydrolysis compared to methyl-substituted analogs. 3,5-Dichloro-2-methylbenzoyl chloride is expected to have intermediate stability between the highly stable 3,5-dichloro variant and the less stable 3,5-dimethyl derivative .

Physical Properties

Property 3,5-Dichloro-2-methylbenzoyl chloride 3,5-Dichlorobenzoyl chloride 3,5-Dimethylbenzoyl chloride
Boiling Point ~245–255°C (estimated) ~230–240°C 251.3±9.0°C
Density ~1.4 g/cm³ (estimated) ~1.5 g/cm³ 1.1±0.1 g/cm³
Solubility Low in water; soluble in acetone, DCM Similar to methyl analog Soluble in polar aprotic solvents

Notes:

  • The methyl group in 3,5-dimethylbenzoyl chloride reduces density compared to chlorinated analogs .
  • Chlorine substituents enhance molecular polarity, increasing boiling points .

Research Findings :

  • The methyl group in 3,5-dichloro-2-methylbenzoyl chloride improves lipid solubility, enhancing bioavailability in pesticidal formulations compared to 3,5-dichlorobenzoyl chloride .
  • 3,5-Dichlorobenzoyl chloride’s high reactivity makes it unsuitable for reactions requiring slow, controlled acylation .

Biological Activity

3,5-Dichloro-2-methylbenzoyl chloride is an organic compound characterized by its molecular formula C8H5Cl3OC_8H_5Cl_3O. This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. Its structure suggests potential biological activities, particularly in the realms of medicinal chemistry and agrochemicals.

3,5-Dichloro-2-methylbenzoyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds. The presence of chlorine atoms significantly enhances its reactivity, making it a valuable compound for further studies.

Biological Activity Overview

Research indicates that 3,5-dichloro-2-methylbenzoyl chloride exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which may contribute to its antimicrobial effects.
  • Protein-Ligand Interactions : The compound's ability to interact with proteins suggests possible applications in drug development.

The biological activity of 3,5-dichloro-2-methylbenzoyl chloride often involves its interaction with specific enzymes or receptors. This interaction can lead to inhibition or modulation of biochemical pathways, which is particularly relevant in pharmacological research.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study explored the antimicrobial properties of 3,5-dichloro-2-methylbenzoyl chloride against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition :
    • Research demonstrated that the compound could inhibit specific enzymes involved in microbial metabolism. This property was linked to its structural characteristics, particularly the presence of chlorine substituents .
  • Comparative Analysis :
    • A comparative study with structurally similar compounds revealed that the unique substitution pattern of 3,5-dichloro-2-methylbenzoyl chloride enhances its biological activity compared to analogs like 3,5-dichlorobenzyl chloride and 2,4-dichloro-5-methylbenzyl chloride .

Data Table: Biological Activity Comparison

Compound NameMolecular FormulaAntimicrobial ActivityEnzyme Inhibition
3,5-Dichloro-2-methylbenzoyl chlorideC₈H₅Cl₃OSignificantYes
3,5-Dichlorobenzyl chlorideC₇H₄Cl₂ModerateNo
2,4-Dichloro-5-methylbenzyl chlorideC₈H₈Cl₂LowNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
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